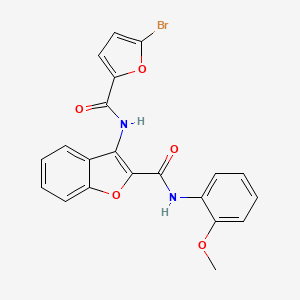![molecular formula C19H19NO2 B3009781 6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one CAS No. 923163-67-1](/img/structure/B3009781.png)
6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one is a derivative of the chromene family, which is known for its diverse biological activities and potential therapeutic applications. Chromene derivatives have been extensively studied due to their antitumor properties and their role in structural-activity relationship studies of natural products . The tert-butyl group attached to the phenyl ring and the amino group at the 6-position on the chromene core are structural features that may influence the compound's physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of chromene derivatives often involves condensation reactions followed by cyclodehydration. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through the condensation of (3E)-2-oxo-4-phenylbut-3-enoate methyl ester with 4-tert-butylphenol using a gold(III) chloride/silver triflate catalyst, followed by cyclodehydration and aqueous hydrolysis . This method could potentially be adapted for the synthesis of this compound by incorporating an appropriate amino-functionalized precursor.
Molecular Structure Analysis
The molecular structure of chromene derivatives is often confirmed by spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of a similar compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, revealed that all atoms of the pyran ring were coplanar, which is a distinctive feature compared to other related compounds . This planarity could affect the electronic distribution and reactivity of the molecule. The molecular structure is further stabilized by intermolecular hydrogen bonds, which is a common feature in the solid-state structures of chromene derivatives .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, including the tert-amino effect, which involves Knoevenagel condensation and ring closure reactions . This effect has been observed in the synthesis of fused chromeno-pyridinones, indicating that chromene compounds can participate in complex transformations that lead to heterocyclic systems with potential biological activity . The presence of an amino group in the this compound could facilitate similar reactions, allowing for the generation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The crystal structure analysis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile showed that the crystal packing was stabilized by various hydrogen bonds and π-π interactions . These interactions can affect the solubility, melting point, and stability of the compound. The presence of substituents such as the tert-butyl group and the amino group can further modify these properties by altering the molecule's polarity and steric hindrance .
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Marine Drug Development
One key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was synthesized for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This compound's synthesis via the condensation of specific esters and cyclodehydration processes highlights its potential in developing potent marine drugs, indicating its relevance in synthetic chemistry and pharmacology Li et al., 2013.
Organocatalysis in Aqueous Media
Research into the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives in water using potassium phthalimide-N-oxyl as a new organocatalyst showcased the environmental friendliness of this method. This study underlines the compound's role in facilitating clean, transition metal-free synthetic approaches, beneficial for preparing various 2-amino-4H-chromen derivatives Dekamin et al., 2013.
Colorimetric Sensor Development
The design and synthesis of a new chemo-sensor based on asymmetric coumarin-conjugated naphthol groups for the selective colorimetric sensing of Cu2+ in aqueous solutions illustrates another application. The compound's ability to change color in the presence of Cu2+ and its subsequent application in practical, visible colorimetric test strips for aqueous environments demonstrate its utility in chemical sensing and environmental monitoring Jo et al., 2014.
Antifungal Activity and Metal Complex Synthesis
The synthesis of Schiff bases and their copper(II) complexes, derived from 6-hydroxyflavone, and the evaluation of their in vitro antifungal activity against Aspergillus niger and Candida albicans indicate the compound's biomedical relevance. These complexes demonstrated significant antifungal activity, pointing to potential applications in developing new antimicrobial agents Bello et al., 2018.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Result of Action
Similar compounds have been known to exert anti-inflammatory and antioxidant effects .
Eigenschaften
IUPAC Name |
6-amino-2-(4-tert-butylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)13-6-4-12(5-7-13)18-11-16(21)15-10-14(20)8-9-17(15)22-18/h4-11H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGGRCZTJRTFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

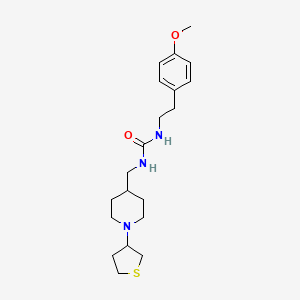
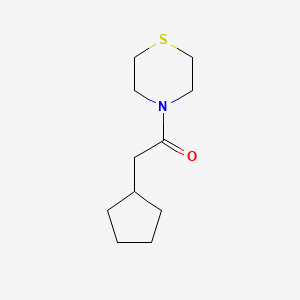
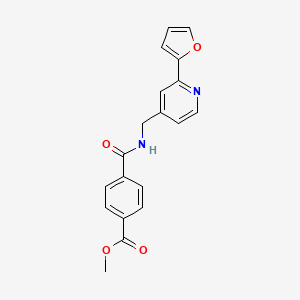
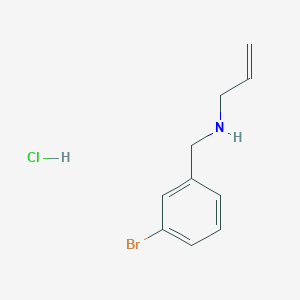
![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

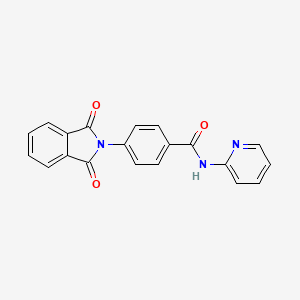
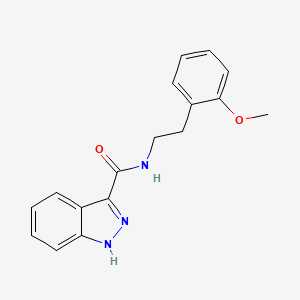
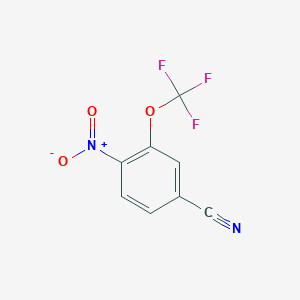
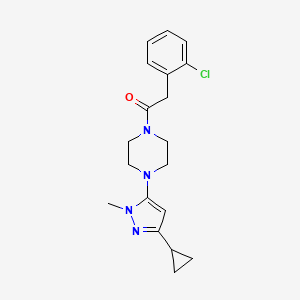
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
